molecular formula C11H12N2 B1285054 4-Amino-6-ethylquinoline CAS No. 948293-21-8

4-Amino-6-ethylquinoline

Cat. No. B1285054
CAS RN: 948293-21-8
M. Wt: 172.23 g/mol
InChI Key: QVBZMOLISBWGIW-UHFFFAOYSA-N
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Description

4-Amino-6-ethylquinoline is a heterocyclic compound with the empirical formula C11H12N2 . It is a solid substance and is used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of 4-Amino-6-ethylquinoline consists of a quinoline group (a benzene ring fused to a pyridine ring) with an amino group at the 4-position and an ethyl group at the 6-position . The molecular weight is 172.23 .


Physical And Chemical Properties Analysis

4-Amino-6-ethylquinoline is a solid substance . It has a molecular weight of 172.23 and its density is 1.134g/cm3 . The boiling point is 352.2ºC at 760 mmHg .

Scientific Research Applications

Pharmaceutical Research

4-Amino-6-ethylquinoline serves as a core structure in the synthesis of various pharmaceutical compounds. Its derivatives are known for their therapeutic properties, including antimalarial , antitumor , and antimicrobial activities . The quinoline nucleus is a key component in drugs like chloroquine and mefloquine, which are widely used to treat malaria.

Photovoltaic Applications

Quinoline derivatives, including 4-Amino-6-ethylquinoline, have been studied for their potential in third-generation photovoltaics . Their properties, such as absorption spectra and energy levels, make them promising candidates for use in solar cells to improve efficiency and stability.

Safety and Hazards

4-Amino-6-ethylquinoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to GHS classification . It is harmful if swallowed and causes serious eye damage . The safety precautions include wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

6-ethylquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-2-8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBZMOLISBWGIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CN=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589043
Record name 6-Ethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-ethylquinoline

CAS RN

948293-21-8
Record name 6-Ethylquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948293-21-8
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